molecular formula C24H35N3O2S B2855118 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide CAS No. 1234998-52-7

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2855118
M. Wt: 429.62
InChI Key: PRPUPZKQTYRIHA-UHFFFAOYSA-N
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Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C24H35N3O2S and its molecular weight is 429.62. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound 'N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide' involves the reaction of two key starting materials, namely 2-cyclohexen-1-ol and 1-(2-(methylthio)benzyl)-4-piperidone, followed by a series of chemical transformations to form the final product. The synthesis pathway involves the use of protecting groups, such as benzyl and tert-butyloxycarbonyl (Boc), to selectively protect functional groups and prevent unwanted reactions. The pathway also involves the use of coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS), to facilitate the formation of amide bonds.

Starting Materials
2-cyclohexen-1-ol, 1-(2-(methylthio)benzyl)-4-piperidone, tert-butyloxycarbonyl chloride (Boc-Cl), N,N'-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), triethylamine (TEA), diisopropylethylamine (DIPEA), acetic anhydride, sodium bicarbonate (NaHCO3), sodium chloride (NaCl), dichloromethane (DCM), ethyl acetate (EtOAc), methanol (MeOH), hexanes

Reaction
Step 1: Protection of 2-cyclohexen-1-ol with Boc-Cl and TEA to form Boc-protected 2-cyclohexen-1-ol, Step 2: Protection of 1-(2-(methylthio)benzyl)-4-piperidone with Boc-Cl and DIPEA to form Boc-protected 1-(2-(methylthio)benzyl)-4-piperidone, Step 3: Coupling of Boc-protected 2-cyclohexen-1-ol and Boc-protected 1-(2-(methylthio)benzyl)-4-piperidone with DCC and NHS to form Boc-protected N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide, Step 4: Deprotection of Boc-protected N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide with acetic anhydride and NaHCO3 to form N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide, Step 5: Purification of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide by column chromatography using a mixture of DCM and EtOAc as the eluent, Step 6: Recrystallization of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide from a mixture of MeOH and hexanes to obtain the final product

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35N3O2S/c1-30-22-10-6-5-9-21(22)18-27-15-12-20(13-16-27)17-26-24(29)23(28)25-14-11-19-7-3-2-4-8-19/h5-7,9-10,20H,2-4,8,11-18H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPUPZKQTYRIHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide

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